![molecular formula C27H61PSi6 B14213094 {2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane CAS No. 832732-48-6](/img/structure/B14213094.png)
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane is a chemical compound known for its unique structural properties and applications in various scientific fields It is characterized by the presence of three bis(trimethylsilyl)methyl groups attached to a phenyl ring, which is further bonded to a phosphane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane typically involves the reaction of a suitable phosphane precursor with 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction temperature is maintained at a moderate level to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of the compound to maintain its stability and purity.
Análisis De Reacciones Químicas
Types of Reactions
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as halides and alkylating agents are used in substitution reactions.
Coordination: Transition metal salts like palladium chloride (PdCl₂) and platinum chloride (PtCl₂) are used in coordination reactions.
Major Products Formed
Oxidation: Phosphane oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Aplicaciones Científicas De Investigación
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of {2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and stability of the resulting complexes. The compound’s bulky substituents provide steric protection, which can enhance the selectivity and efficiency of catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphane: A commonly used phosphane ligand with three phenyl groups.
Tris(trimethylsilyl)phosphane: Contains three trimethylsilyl groups attached to a phosphane center.
Bis(trimethylsilyl)methylphosphane: Features two trimethylsilyl groups and one methyl group attached to a phosphane center.
Uniqueness
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane is unique due to its specific structural arrangement, which provides enhanced steric protection and stability compared to other phosphane ligands. This makes it particularly useful in applications requiring high selectivity and stability.
Propiedades
Número CAS |
832732-48-6 |
|---|---|
Fórmula molecular |
C27H61PSi6 |
Peso molecular |
585.3 g/mol |
Nombre IUPAC |
[2,4,6-tris[bis(trimethylsilyl)methyl]phenyl]phosphane |
InChI |
InChI=1S/C27H61PSi6/c1-29(2,3)25(30(4,5)6)21-19-22(26(31(7,8)9)32(10,11)12)24(28)23(20-21)27(33(13,14)15)34(16,17)18/h19-20,25-27H,28H2,1-18H3 |
Clave InChI |
AOFFXFPAAPTDQD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C1=CC(=C(C(=C1)C([Si](C)(C)C)[Si](C)(C)C)P)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


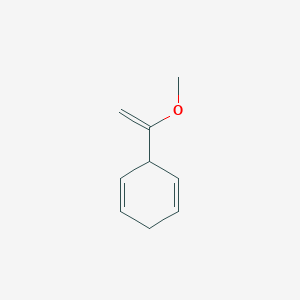
![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
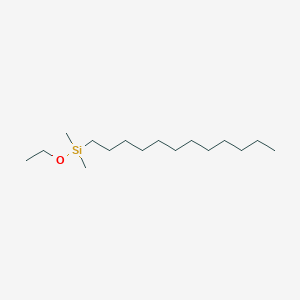
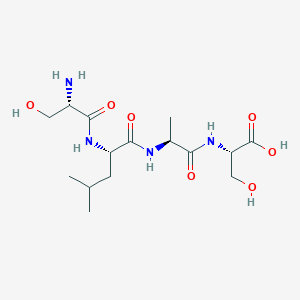
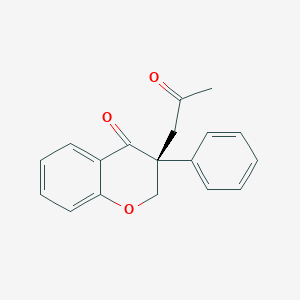
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)
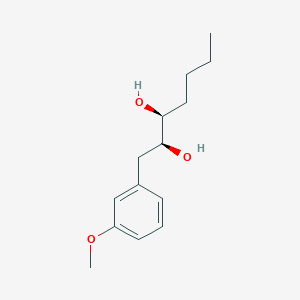
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
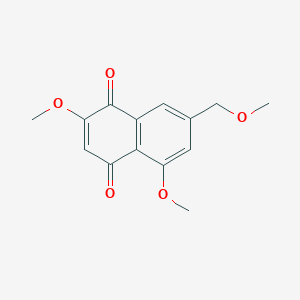
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
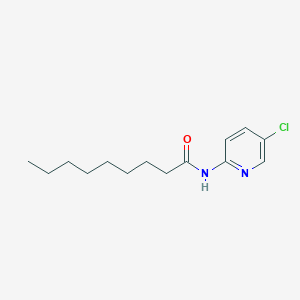
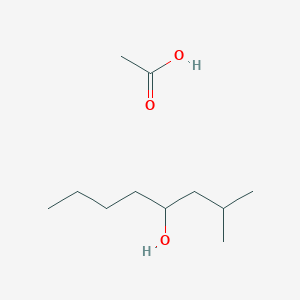
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
